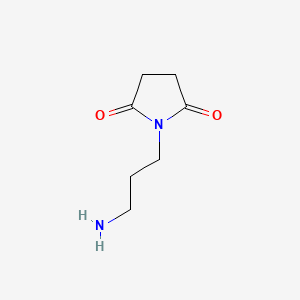

1-(3-Aminopropyl)pyrrolidine-2,5-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12N2O2 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

1-(3-aminopropyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H12N2O2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5,8H2 |

InChI-Schlüssel |

NDRCCTSDWGOJPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)CCCN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 3 Aminopropyl Pyrrolidine 2,5 Dione and Analogous N Alkyl Pyrrolidine 2,5 Dione Derivatives

Classical and Contemporary Approaches to Pyrrolidine-2,5-dione Ring Formation

Traditional and modern methods for forming the pyrrolidine-2,5-dione ring often involve cyclization strategies that are efficient and versatile.

Cyclocondensation Reactions of Dicarboxylic Acids with Aminoalkyl Amines

A foundational method for synthesizing N-substituted pyrrolidine-2,5-diones involves the cyclocondensation of dicarboxylic acids, or their anhydrides, with primary amines. In the context of 1-(3-aminopropyl)pyrrolidine-2,5-dione, this would typically involve the reaction of succinic acid or succinic anhydride (B1165640) with 1,3-diaminopropane. This reaction is often carried out at elevated temperatures to drive the dehydration and subsequent ring closure, forming the imide ring. The process is a straightforward and widely used approach for creating the succinimide (B58015) structure. researchgate.net

The general applicability of this method allows for the synthesis of a wide array of N-alkyl pyrrolidine-2,5-dione derivatives by varying the aminoalkyl amine starting material. For instance, reacting succinic anhydride with different primary amines can yield a diverse library of compounds. rdd.edu.iq

Reductive Amination Strategies for Pyrrolidine-2,5-dione Derivatives

Reductive amination is a powerful and efficient method for the synthesis of pyrrolidines and their derivatives. nih.gov This approach typically involves the reaction of a dicarbonyl compound, such as a 1,4-diketone, with an amine to form an intermediate which then undergoes reduction to yield the pyrrolidine (B122466) ring. nih.govchim.it While direct synthesis of the dione (B5365651) functionality via this method is less common, it is a key strategy for producing the core pyrrolidine structure which can then be further oxidized or modified.

For example, the reductive amination of 2,5-hexanedione (B30556) with various anilines has been shown to produce N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This strategy can be adapted for the synthesis of precursors to N-alkyl pyrrolidine-2,5-diones. Furthermore, biocatalytic approaches using transaminases and reductive aminases have been developed for the asymmetric synthesis of 2,5-disubstituted pyrrolidines from 1,4-diketones, offering high stereoselectivity. researchgate.net Another variation involves the use of 4-aminobutanoic acid and its derivatives in reductive amination reactions with carbonyl compounds to form pyrrolidinones. researchgate.net

Advanced Synthetic Protocols for Functionalized Pyrrolidine-2,5-diones

Modern synthetic chemistry has introduced sophisticated methods that allow for the rapid construction of complex and functionally diverse pyrrolidine-2,5-diones, often with high degrees of stereocontrol.

Multicomponent Reactions (MCRs), including Ugi-4CR and Related Methods

Multicomponent reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry. researchgate.nettandfonline.com The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. nih.gov

This reaction can be ingeniously adapted to synthesize pyrrolidine-2,5-diones through a sequential Ugi-4CR/cyclization strategy. acs.orgnih.gov This approach allows for the creation of highly functionalized pyrrolidine-2,5-diones with significant diversity, as the four starting components of the Ugi reaction can be widely varied. acs.orgnih.govrloginconsulting.com The efficiency and diversity-oriented nature of MCRs make them a powerful tool for generating libraries of pyrrolidine-2,5-dione derivatives for various applications. researchgate.netmdpi.com

| MCR Approach | Components | Product | Advantages | Reference |

| Ugi-4CR/Cyclization | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Functionalized Pyrrolidine-2,5-diones | High diversity, good to high yields, short reaction times | acs.orgnih.gov |

Visible-Light-Initiated Catalyst-Free Radical Annulation Reactions

In recent years, photoredox catalysis and visible-light-mediated reactions have gained prominence as sustainable and powerful synthetic methods. Visible-light-initiated, catalyst-free radical annulation reactions have been developed for the synthesis of succinimide derivatives. researchgate.netnih.gov These reactions often proceed under mild conditions and exhibit high atom economy. nih.gov

One such strategy involves the reaction of 1,6-enynes with aryl sulfonyl bromides, promoted by visible light, to assemble sulfonation/bromination succinimide derivatives. nih.gov This method is advantageous due to its operational simplicity, broad substrate scope, and the absence of a metal catalyst or additives. researchgate.netnih.gov Another approach describes a visible-light-mediated selenylation/cyclization of acrylimide derivatives with diselenides to produce selenosubstituted pyrrolidine-2,5-diones. rsc.org These innovative methods provide access to uniquely functionalized pyrrolidine-2,5-diones.

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Radical Annulation | 1,6-Enynes, Aryl Sulfonyl Bromide | Visible Light, Catalyst-Free | Mild conditions, high atom economy, functionalized products | nih.gov |

| Selenylation/Cyclization | Acrylimide derivatives, Diselenides | Visible Light, Metal-Free | Mild conditions, no additives, good substrate range | rsc.org |

Asymmetric Mannich Reactions for Chiral Pyrrolidine-2,5-dione Frameworks

The development of asymmetric methods to synthesize chiral pyrrolidine-containing compounds is of great interest, given their importance in pharmaceuticals and as chiral ligands. nih.govrsc.org Asymmetric Mannich reactions are a powerful tool for the stereocontrolled synthesis of β-amino carbonyl compounds, which can be precursors to chiral pyrrolidines. nih.gov

While direct asymmetric synthesis of the pyrrolidine-2,5-dione ring via a Mannich reaction is less common, this strategy is crucial for establishing the stereocenters in precursors that can then be cyclized. For instance, a highly enantioselective preparation of trisubstituted pyrrolidine derivatives has been achieved through a one-pot nitro-Mannich/hydroamination cascade, combining organocatalysis and gold catalysis. nih.gov This approach affords products in good yields with excellent diastereo- and enantioselectivities. nih.gov Such methodologies are vital for accessing enantiomerically pure and complex pyrrolidine frameworks that can be further elaborated into dione structures. rsc.orgnih.gov

Functionalization of Pre-Existing Pyrrolidine-2,5-dione Scaffolds at the N1-Position

The nitrogen atom of the pyrrolidine-2,5-dione ring is the primary site for introducing structural diversity. The hydrogen atom attached to the nitrogen in the parent succinimide molecule is acidic (pKa ≈ 9.5-10.5) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for easy deprotonation by a suitable base, generating a potent succinimidyl anion. This anion serves as a strong nucleophile that can react with a variety of electrophiles, enabling the attachment of alkyl, aryl, or acyl groups at the N1-position. This fundamental reactivity is the basis for the most common and versatile methods of N-functionalization.

Key strategies for N1-functionalization include classical nucleophilic substitution reactions, acylation, and specialized methods like the Mitsunobu reaction. These techniques provide access to a vast library of N-substituted derivatives from the readily available and inexpensive succinimide starting material.

Nucleophilic Substitution and Acylation Reactions

Nucleophilic substitution is a direct and widely employed method for the N-alkylation of the pyrrolidine-2,5-dione ring. organic-chemistry.org The process typically involves an SN2 reaction between the succinimidyl anion and an alkyl halide. To generate the anion, a base such as potassium hydroxide, cesium carbonate, or sodium hydride is used to deprotonate the succinimide. organic-chemistry.org The resulting nucleophile then attacks the electrophilic carbon of an alkyl halide (e.g., an alkyl chloride, bromide, or iodide), displacing the halide and forming the N-C bond. For the synthesis of the title compound, this compound, this would involve reacting the succinimide anion with a 3-halopropylamine, often with the amine functionality protected to prevent side reactions.

Another powerful technique for N-alkylation is the Mitsunobu reaction. nih.govresearchgate.net This reaction allows for the coupling of an acidic nucleophile, such as succinimide, with a primary or secondary alcohol. researchgate.net The reaction is mediated by a redox system, typically consisting of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.govwikipedia.org The alcohol is activated by the reagents to form a good leaving group, which is then displaced by the succinimide nucleophile. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis. researchgate.netorganic-chemistry.org

N-Acylation is another facile functionalization reaction. It involves reacting succinimide with an acyl halide (like acetyl chloride) or an anhydride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. chemicalbook.com While not a direct route to N-alkyl derivatives, N-acylation is a fundamental method for introducing carbonyl-containing substituents to the pyrrolidine-2,5-dione nitrogen.

| Reaction Type | Key Reagents | Typical Electrophile/Substrate | Key Characteristics |

|---|---|---|---|

| Nucleophilic Substitution (Alkylation) | Base (e.g., Cs₂CO₃, KOH), Solvent (e.g., DMF) | Alkyl Halides (R-X) | Direct, versatile method for N-alkylation; compatible with various functional groups. organic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Primary or Secondary Alcohols (R-OH) | Couples acidic nucleophiles with alcohols; proceeds with stereochemical inversion. nih.govwikipedia.org |

| Acylation | Base (e.g., Pyridine), Solvent (e.g., DCM) | Acyl Halides (R-COCl) or Anhydrides | Efficient method for introducing acyl groups to the nitrogen atom. |

Sustainable and Green Chemistry Aspects in Pyrrolidine-2,5-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolidine-2,5-diones. These efforts aim to reduce waste, eliminate the use of hazardous materials, improve energy efficiency, and utilize renewable feedstocks.

A significant advancement is the development of synthetic routes that use water as a solvent, which is non-toxic, inexpensive, and non-flammable. researchgate.net For instance, N-substituted succinimides can be prepared in high yields by simply heating succinic acid and a primary amine in water at 100 °C, completely avoiding the need for organic solvents and catalysts. researchgate.netresearchgate.net This method proceeds through the formation of an amic acid intermediate, followed by thermal cyclization and dehydration. researchgate.net

One-pot syntheses represent another green strategy, as they reduce the number of separate reaction and purification steps, thereby saving time, energy, and materials. N-substituted succinimides can be synthesized in a one-pot reaction from succinic anhydride and various amines using zinc and acetic acid. ijcps.org This approach avoids the isolation of the intermediate amic acid. ijcps.orgmdpi.com

Furthermore, methodologies that operate under solvent-free or catalyst-free conditions are inherently greener. The reaction between succinic anhydride and amines can be carried out without a solvent, often with microwave irradiation to accelerate the reaction and improve yields, thus minimizing waste and energy consumption. researchgate.net

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Use of Green Solvents | Reaction of succinic acid and primary amines in hot water. | Eliminates organic solvents; catalyst-free; simple procedure. | researchgate.net, researchgate.net |

| One-Pot Synthesis | Sequential reaction of succinic anhydride and amines with zinc/acetic acid. | Reduces reaction steps and waste; improves efficiency. | ijcps.org, mdpi.com |

| Alternative Energy Sources | Microwave-assisted synthesis. | Reduces reaction times; often improves yields; energy efficient. | researchgate.net |

| Catalyst-Free Conditions | Thermal condensation of succinic acid/anhydride with amines. | Avoids potentially toxic or expensive catalysts; simplifies purification. | researchgate.net, researchgate.net |

These sustainable approaches not only make the synthesis of the pyrrolidine-2,5-dione scaffold more environmentally benign but also often lead to simpler, more efficient, and cost-effective manufacturing processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Aminopropyl Pyrrolidine 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-(3-Aminopropyl)pyrrolidine-2,5-dione by mapping the carbon-hydrogen framework. nih.gov Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of each proton and carbon atom in the molecule. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the protons of the succinimide (B58015) ring are chemically equivalent and are expected to appear as a sharp singlet. The three methylene (B1212753) groups of the aminopropyl side chain will each produce a distinct signal, likely a triplet or multiplet, based on spin-spin coupling with adjacent protons. The terminal amine protons typically appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₂ -NH₂ | ~ 2.7 - 2.9 | Triplet (t) | 2H |

| -CH₂ -CH₂-NH₂ | ~ 1.7 - 1.9 | Multiplet (m) | 2H |

| N-CH₂ -CH₂- | ~ 3.5 - 3.7 | Triplet (t) | 2H |

| CO-CH₂ -CH₂ -CO | ~ 2.7 | Singlet (s) | 4H |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The succinimide ring is characterized by two distinct carbon signals: one for the two equivalent carbonyl carbons and another for the two equivalent methylene carbons. The aminopropyl side chain will show three separate signals for its three methylene carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₂-NH₂ | ~ 40 - 42 |

| -C H₂-CH₂-NH₂ | ~ 28 - 30 |

| N-C H₂-CH₂- | ~ 38 - 40 |

| C O-CH₂-CH₂-C O | ~ 177 - 179 |

| CO-C H₂-C H₂-CO | ~ 30 - 32 |

2D NMR Techniques: To confirm these assignments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons in the aminopropyl chain (e.g., between N-CH₂ - and -CH₂ -CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the aminopropyl side chain to the succinimide ring, for instance, by observing a correlation from the N-CH₂ protons of the chain to the carbonyl carbons of the ring. mdpi.com

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₂N₂O₂, Molecular Weight: 156.18 g/mol ), MS analysis provides conclusive evidence of its elemental composition and connectivity.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 156. The presence of this peak confirms the molecular weight of the molecule. A less intense M+1 peak may also be observed due to the natural abundance of the ¹³C isotope.

Fragmentation Analysis: The fragmentation of the molecular ion provides a structural fingerprint. The fragmentation of N-alkylsuccinimides is a well-studied process. nasa.gov For this compound, characteristic fragmentation pathways are anticipated:

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. miamioh.edu For the terminal amine, this would result in the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often a base peak for primary amines.

Cleavage of the Propyl Chain: Fragmentation can occur at various points along the propyl chain, leading to the loss of neutral fragments and the formation of characteristic ions. For example, cleavage between the first and second carbons of the chain attached to the ring nitrogen would generate an ion at m/z 113.

Ring Fragmentation: The succinimide ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) or other small neutral molecules.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 156 | [M]⁺ | Molecular Ion |

| 126 | [M - CH₂NH₂]⁺ | Loss of aminomethylene radical |

| 113 | [M - C₂H₅N]⁺ | Cleavage of propyl chain |

| 100 | [Succinimide radical + H]⁺ | Cleavage at N-propyl bond |

| 56 | [C₃H₆N]⁺ | Fragment from propyl chain |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at terminal amine |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its imide and primary amine functionalities.

The most diagnostic region for this compound is the carbonyl stretching region. Cyclic imides, like succinimide, typically show two distinct carbonyl (C=O) absorption bands due to symmetric and asymmetric stretching modes. nih.gov This doublet is a key feature that distinguishes the dione (B5365651) structure from a related lactam (pyrrolidinone), which would show a single carbonyl band. The primary amine group is identified by its characteristic N-H stretching and bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| 2950 - 2850 | C-H Stretch (aliphatic) | Methylene (-CH₂-) | Medium-Strong |

| ~ 1770 | C=O Stretch (asymmetric) | Imide | Strong |

| ~ 1700 | C=O Stretch (symmetric) | Imide | Strong |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Medium |

| 1370 - 1180 | C-N Stretch | Imide & Amine | Medium |

Analysis of these bands provides rapid and conclusive evidence for the presence of the key succinimide ring and the aminopropyl side chain. For instance, the bands around 1770 cm⁻¹ and 1700 cm⁻¹ are definitive markers for the imide group. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the cited literature, its solid-state structure can be predicted based on the known crystal structure of the parent compound, pyrrolidine-2,5-dione (succinimide), and its derivatives. nih.govresearchgate.net

Molecular Geometry: The core pyrrolidine-2,5-dione ring is known to be nearly planar. nih.govresearchgate.net The bond lengths and angles within this ring are expected to be consistent with those reported for other succinimide structures. The aminopropyl side chain would adopt a stable, extended conformation to minimize steric hindrance.

Mechanistic Investigations of Chemical Transformations Involving the Pyrrolidine 2,5 Dione Ring System

Reaction Mechanisms of Pyrrolidine-2,5-dione Systems in Diverse Chemical Environments

The core reactivity of the pyrrolidine-2,5-dione ring is dominated by the susceptibility of its carbonyl groups to nucleophilic attack. The specific reaction pathways are influenced by the nature of the nucleophile, the solvent, and the substituent on the ring nitrogen (the N-substituent).

In the context of forming substituted pyrrolidine-2,5-diones, the Michael addition is a significant pathway. For instance, N-substituted maleimides, which are unsaturated precursors to the pyrrolidine-2,5-dione system, readily react with nucleophiles like ketones in the presence of an organocatalyst. This reaction proceeds via the addition of a ketone-derived enamine to one of the double bond carbons of the maleimide (B117702), followed by protonation to yield the substituted succinimide (B58015) ring. nih.gov

Once formed, the saturated pyrrolidine-2,5-dione ring's primary reaction mechanism involves nucleophilic acyl substitution at one of the carbonyl carbons. In aqueous environments, particularly under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile. The mechanism proceeds through a tetrahedral intermediate, which then collapses, leading to the cleavage of a carbon-nitrogen bond and subsequent ring opening. The presence of an N-substituent, such as the 3-aminopropyl group in 1-(3-aminopropyl)pyrrolidine-2,5-dione, can influence the rate of this reaction through electronic and steric effects, and potentially through intramolecular catalysis by the terminal amino group.

Another documented transformation involves the rearrangement of 3-substituted coumarins with nitromethane to yield 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidines. researchgate.net This complex reaction involves a Michael addition followed by a Nef-type rearrangement, showcasing the versatility of reaction pathways that can lead to the formation of the pyrrolidine-2,5-dione ring system. researchgate.net

Ring-Opening and Ring-Closing Transformations of Pyrrolidine-2,5-diones

The reversible hydrolysis of the succinimide ring is a critical transformation, especially in the field of bioconjugates where maleimide chemistry is often used to link molecules. The pyrrolidine-2,5-dione ring is susceptible to ring-opening via hydrolysis, particularly at basic pH and elevated temperatures. nih.govnih.govresearchgate.net This reaction results in the formation of a succinamic acid derivative.

The process is an equilibrium between the closed-ring (succinimide) and open-ring (succinamic acid) forms. The position of this equilibrium is highly dependent on the chemical environment and the structure of the N-substituent. For many N-substituted succinimides, the ring-closed form is favored, but the introduction of certain functionalities on the substituent can shift the equilibrium.

Research on antibody-drug conjugates (ADCs), where drugs are linked to antibodies via a succinimide ring, has provided detailed insights into this process. nih.govnih.gov It has been demonstrated that the rate of hydrolysis and the stability of the resulting ring-opened product are dependent on the local chemical environment and the specific site of conjugation on the protein. nih.govresearchgate.net

The nature of the N-substituent plays a crucial role in the kinetics of ring opening and the stability of the closed form. For this compound, the primary amine on the propyl chain could potentially catalyze the hydrolysis intramolecularly, especially at physiological pH where it might be partially protonated. Conversely, the presence of basic amines in the N-substituent has been explored as a strategy to accelerate the rate of hydrolysis under mild conditions. nih.gov

The table below summarizes findings on how different structural features adjacent to the succinimide nitrogen can influence the ring-opening and closing equilibrium, based on studies of related systems.

| N-Substituent Feature | Observation | Impact on Equilibrium |

| Primary Ethylamine | No ring-closed form was detected after stress tests. | Shifts equilibrium strongly toward the ring-opened form. |

| Azetidine | Showed the largest increase in the ring-closed form upon stress (>13%). | Shifts equilibrium toward the ring-closed form. |

| Phenyl group | Maintained <2% of the ring-closed form under stress conditions. | Stabilizes the ring-opened form, minimizing ring-closing. |

| Simple Glycine Linker | Resulted in approximately 16% ring-closed form after 28 days at 40°C. | Allows for a significant degree of ring-closing. |

Data compiled from studies on antibody-drug conjugates to illustrate the effect of N-substituents on succinimide ring stability. nih.gov

This equilibrium is significant because the ring-opening can alter the chemical properties and biological activity of the parent molecule. nih.govresearchgate.net For instance, in ADCs, the stability of the linker, including the integrity of the succinimide ring, is paramount to the therapeutic efficacy. nih.gov

Studies on Tautomerism and Isomerization Processes in Pyrrolidine-2,5-dione Derivatives

Tautomerism in simple N-alkyl pyrrolidine-2,5-dione derivatives is not a widely reported phenomenon. The diketo form is thermodynamically highly stable, and there is little driving force for the formation of keto-enol tautomers under normal conditions. The two carbonyl groups are part of an imide system, which imparts significant stability to the existing structure.

While isomerization is a key consideration in related heterocyclic systems, such as the NH tautomerism observed in N-confused porphyrins which involves the movement of protons between different nitrogen atoms within the macrocycle nih.gov, such processes are not characteristic of the simple succinimide ring in this compound. The focus of stability studies for this class of compounds is almost exclusively on the hydrolysis and ring-opening of the imide bond rather than on tautomeric or isomeric transformations of the heterocyclic ring itself. The primary isomeric considerations would relate to potential stereoisomers if substituents were present on the carbon backbone of the pyrrolidine (B122466) ring. For the parent compound this compound, which is achiral, such isomerization is not applicable.

Theoretical and Computational Chemistry Approaches to 1 3 Aminopropyl Pyrrolidine 2,5 Dione Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of pyrrolidine-2,5-dione chemistry, DFT is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

Research on related pyrrolidinone structures has demonstrated that DFT calculations can effectively propose reaction pathways. nih.govbeilstein-journals.org By computing the Gibbs free energy of activation (ΔG‡), researchers can determine the most favorable reaction route. For instance, in reactions involving pyrrolidine-2,3-diones, DFT has shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. nih.govbeilstein-journals.org This involves calculating the energy barriers for different potential pathways, with the lowest barrier indicating the most likely mechanism. nih.gov

Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate, and its geometry provides critical information about the bond-breaking and bond-forming processes. DFT calculations can optimize the geometry of these transient structures. For reactions like 1,3-dipolar cycloadditions, which are relevant for synthesizing complex heterocyclic systems, DFT can distinguish between different mechanistic possibilities, such as concerted or stepwise radical-mediated pathways, by comparing the energy barriers of the respective transition states. mdpi.comresearchgate.net The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Table 1: Representative Data from DFT-Based Reaction Mechanism Analysis This table illustrates the typical energetic data obtained from DFT calculations to compare different reaction pathways for a hypothetical reaction involving a pyrrolidine-2,5-dione derivative.

| Pathway | Transition State | Activation Energy (ΔG‡) (kcal/mol) | Reaction Type |

| Pathway A | TS1 | 25.4 | Concerted |

| Pathway B | TS2 | 38.8 | Stepwise (Rate-determining step) |

| Pathway C | TS3 | 28.1 | Concerted (Alternative) |

Molecular Docking Studies for Understanding Ligand-Receptor Interactions from a Chemical Standpoint

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 1-(3-aminopropyl)pyrrolidine-2,5-dione) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug design and helps to understand the chemical basis of ligand-receptor interactions. nih.govnih.gov The process involves a search algorithm, which generates various possible binding poses of the ligand in the receptor's active site, and a scoring function, which estimates the binding affinity for each pose. nih.gov

From a chemical standpoint, docking analysis reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: The pyrrolidine-2,5-dione core contains carbonyl groups (hydrogen bond acceptors), and the aminopropyl side chain has an amino group (hydrogen bond donor and acceptor), making it capable of forming strong hydrogen bonds with amino acid residues in a receptor site.

Hydrophobic Interactions: Alkyl parts of the molecule can interact favorably with nonpolar residues of the protein.

Electrostatic Interactions: The charged or polar groups on the ligand interact with corresponding groups on the receptor.

Docking simulations have been successfully used to support the selectivity of pyrrolidine-2,5-dione derivatives for specific biological targets, such as cyclooxygenase (COX) enzymes. ebi.ac.uk The results of these studies are often visualized to show the precise orientation of the ligand and the key interacting amino acid residues, providing a rationale for the molecule's biological activity. ebi.ac.uk The binding affinity is typically reported as a score or in energy units (e.g., kcal/mol). researcher.life

Table 2: Common Scoring Functions in Molecular Docking This table outlines different types of scoring functions used to evaluate ligand-receptor binding poses.

| Scoring Function Type | Principle | Examples |

| Force-Field Based | Calculates binding energy using classical mechanics terms like van der Waals and electrostatic interactions. nih.gov | GoldScore, AutoDock |

| Empirical | Uses weighted terms derived from regression analysis of experimental binding data. nih.gov | ChemScore, GlideScore |

| Knowledge-Based | Derives statistical potentials from the frequency of atom-pair interactions in known protein-ligand complexes. nih.gov | ID-Score, PMF-Score |

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine-2,5-dione Structures

While crystal structures provide a static picture, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and dynamic behavior of molecules like this compound.

Conformational analysis aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule. For the pyrrolidine-2,5-dione scaffold, studies have shown that the five-membered ring is nearly planar. nih.gov However, the aminopropyl side chain possesses several rotatable bonds, leading to a variety of possible conformations that can influence how the molecule interacts with its environment and biological targets.

MD simulations provide a deeper understanding by simulating the atomic motions of the molecule over time. nih.gov By solving Newton's equations of motion for the system, MD can reveal how the molecule fluctuates and changes shape in a solvent or when interacting with a receptor. purdue.edu Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's structure over time from a reference structure, indicating its stability. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule, such as the aminopropyl tail. nih.gov

These simulations are crucial for refining docking results and understanding how protein flexibility and induced-fit mechanisms contribute to ligand binding. purdue.edu

Table 3: Key Parameters from Molecular Dynamics (MD) Simulations This table describes important metrics used to analyze the results of an MD simulation.

| Parameter | Description | Typical Application |

| RMSD (Root Mean Square Deviation) | Monitors the conformational stability of a molecule or complex over the simulation time. nih.gov | Assessing if the simulation has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Identifies the flexibility of different parts of a molecule by measuring atomic position fluctuations. nih.gov | Highlighting flexible loops in a protein or mobile side chains on a ligand. |

| Radius of Gyration (Rg) | Measures the compactness of a structure. | Analyzing protein folding/unfolding or significant conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Quantifying the stability of key ligand-receptor interactions. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, including but not limited to DFT, are essential for predicting the intrinsic electronic properties, reactivity, and spectroscopic signatures of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Electronic Structure and Reactivity: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Spectroscopic Properties: Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results and interpreting spectra. nih.gov

Vibrational Spectroscopy: Theoretical calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov This aids in the assignment of experimental absorption bands to specific molecular vibrations.

NMR Spectroscopy: The magnetic shielding tensors for atoms like ¹H and ¹³C can be calculated to predict NMR chemical shifts, helping to elucidate the molecular structure. scirp.org

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands seen in UV-Visible spectra. nih.gov

These predictive capabilities make quantum chemistry a powerful tool for characterizing new molecules and understanding their fundamental chemical nature. researchgate.net

Table 4: Representative Quantum Chemical Descriptors This table provides a summary of key electronic properties that can be calculated and their chemical significance.

| Descriptor | Definition | Chemical Interpretation |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = E_LUMO - E_HOMO) | Indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Relates to the tendency of electrons to escape from the system. researchgate.net |

| Global Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Global Electrophilicity (ω) | ω = μ² / (2η) | An index of the electrophilic nature of a molecule. researchgate.net |

Chemical Reactivity and Derivatization Strategies of the Aminopropyl Moiety in 1 3 Aminopropyl Pyrrolidine 2,5 Dione

Oxidation Reactions of the Primary Amine Functional Group

The primary amine of 1-(3-Aminopropyl)pyrrolidine-2,5-dione is susceptible to oxidation, a fundamental transformation in organic chemistry for converting amines into other nitrogen-containing functional groups like imines, nitriles, or oximes. The specific product obtained depends on the oxidizing agent and reaction conditions employed.

Common methods for the oxidation of primary amines can be applied to this compound. For instance, flavoproteins are known to catalyze the oxidation of primary and secondary amines by transferring a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor. nih.gov This enzymatic oxidation typically converts the primary amine into an imine, which can subsequently undergo hydrolysis to yield an aldehyde and ammonia. nih.gov

In synthetic chemistry, various reagents are utilized for this transformation. Oxoammonium-catalyzed oxidation provides a metal-free method to convert N-substituted amines into amides or imides. chemrxiv.org For primary amines, reagents like trichloroisocyanuric acid (TCCA) can be used to achieve oxidation to the corresponding nitrile under metal-free conditions. researchgate.net Another approach involves the use of N-Bromosuccinimide (NBS), which can oxidize aliphatic primary amines; the reaction kinetics and outcomes are highly dependent on whether the conditions are acidic or basic. zenodo.org Copper-catalyzed oxidative dehydrogenation using molecular oxygen as a "green" oxidizing agent is another efficient method for converting various primary amines, including aliphatic ones, into their corresponding nitriles. researchgate.net

While these represent general strategies for primary amine oxidation, the specific application to this compound would require optimization to ensure chemoselectivity, preserving the integrity of the succinimide (B58015) ring which could be sensitive to harsh reaction conditions.

Reduction Reactions Affecting the Imide Carbonyls or Amine Linkage

The succinimide ring of this compound contains two amide-like carbonyl groups, which can be targeted by reducing agents. The reduction of imides is a common route to synthesize N-substituted pyrrolidines. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The reaction involves the reduction of both carbonyl groups to methylenes, which would convert the this compound into 1-(3-Aminopropyl)pyrrolidine.

Alternatively, milder or more selective reducing agents can be used. For example, the reduction of maleimide (B117702) derivatives to the corresponding succinimides can be achieved using zinc and acetic anhydride (B1165640), highlighting a method to reduce a carbon-carbon double bond while preserving the imide carbonyls. sid.ir However, for an already saturated ring like succinimide, the focus is on the reduction of the C=O bonds. Transition-metal-free catalytic protocols using hydrosilanes have been developed for the controlled reduction of amides, which could potentially be adapted for the selective reduction of one of the two imide carbonyls to afford a hydroxylactam. organic-chemistry.org

The amine linkage itself, a stable alkyl C-N bond, is generally resistant to reduction. Cleavage of this bond would require more drastic conditions or different synthetic strategies not typically classified as a simple reduction. Reductive amination, a process used to form amines from carbonyls, involves the reduction of an intermediate imine. nih.govmasterorganicchemistry.com In the context of this compound, the existing amine is already the product of such a process and is therefore stable to typical reducing agents used for imines or amides like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Aminopropyl Chain

The aminopropyl chain of this compound is an alkyl chain and, as such, is not inherently susceptible to direct nucleophilic substitution. For a nucleophile to attack the propyl chain, a carbon atom would need to be rendered electrophilic by the presence of a good leaving group, which is absent in the parent molecule.

However, the primary amine itself is a potent nucleophile. It readily participates in nucleophilic substitution reactions, attacking electrophilic centers such as alkyl halides or activated aryl halides. youtube.comlibretexts.org When reacting with alkyl halides, primary amines can displace the halide, but the reaction is often difficult to control, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts as the newly formed amines can react further. youtube.com

The amine can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmasterorganicchemistry.com In this type of reaction, an electron-poor aromatic ring substituted with a good leaving group (like a halogen) and strong electron-withdrawing groups (like nitro groups) is attacked by the amine, resulting in the displacement of the leaving group. libretexts.orgmasterorganicchemistry.comnih.gov This creates a stable carbon-nitrogen bond, effectively conjugating the this compound moiety to an aromatic system.

For the aminopropyl chain itself to undergo nucleophilic substitution, the primary amine would first need to be chemically modified into a good leaving group, such as a tosylate or a diazonium salt. However, converting the amine to a diazonium salt would likely lead to elimination or rearrangement reactions rather than simple substitution on a primary alkyl chain. Therefore, derivatization strategies for this molecule almost exclusively utilize the nucleophilic character of the primary amine rather than attempting substitution reactions on the attached alkyl chain.

Amide, Urea (B33335), Thiourea (B124793), and Other Derivatization via the Primary Amine

The primary amine is the most versatile functional group for derivatization on the this compound molecule. It can react with a wide range of electrophiles to form various stable covalent linkages.

Amide Bond Formation: One of the most common derivatization strategies is the formation of an amide bond. This is typically achieved by reacting the primary amine with an acyl chloride, an acid anhydride, or a carboxylic acid that has been activated with a coupling agent. Reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are often used to facilitate the coupling between a carboxylic acid and the amine. nih.gov N-hydroxysuccinimide (NHS) esters are also frequently employed; they react with primary amines under mild conditions to form stable amide linkages. nih.govresearchgate.net

Urea and Thiourea Formation: Urea and thiourea derivatives are readily synthesized from the primary amine. nih.govresearchgate.netnih.gov These reactions involve the nucleophilic addition of the amine to an isocyanate or an isothiocyanate, respectively. mdpi.com The reactions are generally high-yielding and proceed under mild conditions, making this a robust method for modification. The resulting urea or thiourea moiety can introduce new hydrogen-bonding capabilities to the molecule. mdpi.com

The table below summarizes these common derivatization reactions.

| Derivative Type | Reagent Class | Resulting Linkage | Typical Reaction Conditions |

| Amide | Acyl Halides, Anhydrides | -CO-NH- | Aprotic solvent, often with a non-nucleophilic base |

| Amide | Activated Carboxylic Acids (e.g., NHS esters) | -CO-NH- | Buffered aqueous or organic solvent, pH 7-9 |

| Urea | Isocyanates (R-N=C=O) | -NH-CO-NH- | Aprotic solvent, room temperature |

| Thiourea | Isothiocyanates (R-N=C=S) | -NH-CS-NH- | Aprotic solvent, room temperature or gentle heating |

| Sulfonamide | Sulfonyl Chlorides (R-SO₂Cl) | -NH-SO₂- | Aprotic solvent with a base (e.g., pyridine) |

Chiral Derivatization Techniques for Enantiomeric Analysis

When this compound is used to label or react with a chiral analyte, it is often necessary to resolve the resulting enantiomers or diastereomers. Alternatively, if the amine itself were part of a racemic mixture, chiral derivatization would be required for its analysis. This is accomplished by reacting the amine with a chiral derivatizing reagent (CDR) to produce diastereomers, which have different physical properties and can be separated using non-chiral chromatographic techniques like HPLC or GC. nih.govresearchgate.net

Several classes of CDRs are effective for primary amines:

Chiral Isocyanates: Reagents like (s)-alpha-methoxybenzyl isocyanate can react with primary amines to form diastereomeric ureas, which can then be separated on a standard silica (B1680970) gel column. nih.gov

OPA with Chiral Thiols: O-Phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. If a chiral thiol, such as N-acetyl-L-cysteine, is used, diastereomeric products are formed that can be resolved by reversed-phase HPLC. researchgate.net

Chloroformates and Acid Chlorides: Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) are common for derivatization, and chiral variants can be used for enantiomeric resolution. researchgate.net

For GC Analysis: For analysis by gas chromatography, the amine must be derivatized to increase its volatility. A two-step process involving esterification followed by acylation with a chiral reagent (e.g., a chiral acid anhydride) can produce diastereomers suitable for separation on a chiral GC column. sigmaaldrich.com

The table below lists some common chiral derivatizing reagents for primary amines.

| Reagent Name | Reagent Class | Analyte | Resulting Derivative | Analytical Technique |

| (S)-alpha-Methoxybenzyl isocyanate | Chiral Isocyanate | Primary Amines | Diastereomeric Urea | HPLC |

| O-Phthaldialdehyde (OPA) / N-acetyl-L-cysteine | Aldehyde / Chiral Thiol | Primary Amines | Diastereomeric Isoindole | HPLC (Fluorescence) |

| Marfey's Reagent (FDAA) | Chiral Activated Amine | Primary Amines | Diastereomeric Amide | HPLC |

| (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | Chiral Amine | Chiral Carboxylic Acids | Diastereomeric Amide | LC-MS/MS nih.gov |

| Trifluoroacetic anhydride (TFAA) / Chiral Alcohol | Acid Anhydride | Primary Amines | Diastereomeric Amide | GC |

These techniques are crucial for studying stereochemistry and for the analysis of chiral molecules in complex biological or chemical systems. nih.gov

Advanced Applications of 1 3 Aminopropyl Pyrrolidine 2,5 Dione in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The structural characteristics of 1-(3-Aminopropyl)pyrrolidine-2,5-dione make it a valuable building block in synthetic organic chemistry. The molecule possesses two key reactive sites: the primary amine at the terminus of the propyl chain and the succinimide (B58015) ring itself. This duality allows for its strategic incorporation into a wide array of more complex structures.

The primary amine group serves as a potent nucleophile, enabling reactions with a variety of electrophilic partners. This functionality is crucial for forming new carbon-nitrogen bonds, which are fundamental to the assembly of many biologically active compounds and functional molecules. For instance, the aminopropyl chain can be used to link the pyrrolidine-2,5-dione core to other molecular scaffolds, a strategy employed in the synthesis of disubstituted pyrrolidine-2,5-diones. nih.gov The pyrrolidine-2,5-dione (succinimide) ring is a significant heterocyclic scaffold found in many pharmaceutically active compounds. nih.govbeilstein-journals.org Its presence in a building block provides a robust framework that can be further functionalized or used to impart specific conformational constraints on the target molecule.

The versatility of this compound is highlighted by its potential reaction pathways, which allow chemists to construct intricate molecular architectures.

| Functional Group | Potential Reaction Type | Reagent Class Example | Resulting Structure |

| Primary Amine | Acylation | Acyl Chlorides, Anhydrides | Amide Bond Formation |

| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary Amine Linkage |

| Primary Amine | Nucleophilic Substitution | Alkyl Halides | Alkylated Amine |

| Pyrrolidine-2,5-dione | Ring-Opening | Strong Nucleophiles (e.g., Hydrazine) | Substituted Amide Derivatives |

These reactions demonstrate the compound's utility in modular synthesis, where complex molecules are assembled from smaller, well-defined fragments. The three-carbon propyl spacer provides flexibility and spatial separation between the amine and the succinimide ring, which can be critical for achieving desired biological activity or material properties.

Incorporation into Polymer Architectures as Monomers, Curing Agents, or Cross-linking Agents

In the field of materials science, this compound offers significant potential for the synthesis of advanced polymers. Its bifunctional nature allows it to be integrated into polymer chains or networks through several mechanisms.

As a Monomer: The primary amine group enables the compound to act as a monomer in step-growth polymerization. For example, it can react with difunctional carboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The pendant pyrrolidine-2,5-dione ring becomes a recurring functional group along the polymer backbone, influencing the final properties of the material.

As a Curing or Cross-linking Agent: Cross-linking is the process of chemically joining two or more polymer chains with a covalent bond. korambiotech.com The primary amine of this compound can react with functional groups on existing polymer backbones, such as epoxides, isocyanates, or esters, to form a cross-linked network. This process transforms liquid resins into solid, durable materials. In this role, the compound enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. The use of amine-containing molecules as cross-linkers is a fundamental technique in creating thermosetting polymers. korambiotech.com A structurally similar compound, 1-(2-Oxopropyl)pyrrolidine-2,5-dione, is known to be reactive for conjugating and cross-linking synthetic polymers, suggesting a similar utility for the aminopropyl variant. biosynth.com

| Role in Polymerization | Co-reactant Functional Group | Resulting Polymer Type | Bond Formed |

| Monomer | Diacyl Chloride | Polyamide | Amide |

| Monomer | Diisocyanate | Polyurea | Urea (B33335) |

| Curing/Cross-linking Agent | Epoxide | Epoxy Resin | C-N Bond (β-amino alcohol) |

| Curing/Cross-linking Agent | Acrylate | Polyacrylate Network | C-N Bond (Michael Addition) |

Contributions to the Development of Advanced Materials with Tailored Chemical Properties

The incorporation of this compound into polymer structures is a strategic approach to creating advanced materials with specifically engineered properties. The unique chemical features of the molecule directly translate to the functional characteristics of the resulting material.

The polar succinimide ring can significantly enhance a material's surface properties. Its ability to participate in hydrogen bonding can improve adhesion to various substrates and increase the surface free energy. This is particularly valuable in applications such as coatings, adhesives, and biomedical materials where surface interactions are critical. nih.gov

Furthermore, the presence of the pyrrolidine-2,5-dione moiety can be used to tailor a material's thermal and mechanical properties. The rigid ring structure can increase the glass transition temperature (Tg) of the polymer, leading to improved thermal stability. The flexible three-carbon spacer can influence the polymer's elasticity and toughness. By varying the concentration of this cross-linking agent, chemists can precisely control the cross-link density, allowing for the fine-tuning of properties like hardness, flexibility, and solvent resistance.

If the primary amine is used to graft the molecule onto a polymer surface, the exposed succinimide ring provides a reactive site for further post-polymerization modification. This allows for the attachment of other functional molecules, such as bioactive peptides or fluorescent dyes, creating highly specialized and functionalized surfaces.

Use in Photochemical Synthesis Processes

While specific examples involving this compound are not extensively documented, its chemical structure suggests a clear potential for use in photochemical synthesis. Photochemical transformations utilize light to generate electronically excited states, enabling unique reactions that are often inaccessible through conventional thermal methods. nih.gov

The succinimide ring contains two carbonyl groups, which are well-known chromophores that can absorb UV light. Upon excitation, these carbonyl groups can initiate a variety of photochemical reactions. One possibility is an intramolecular hydrogen abstraction, a key step in the Norrish-Yang reaction. durham.ac.uk In this scenario, the excited carbonyl group could abstract a hydrogen atom from the aminopropyl chain, leading to the formation of a diradical intermediate that could subsequently cyclize to form novel, complex heterocyclic structures.

Another potential application is in intermolecular [2+2] photocycloaddition reactions. nih.gov The excited state of the succinimide could react with an alkene to form a strained cyclobutane (B1203170) ring. This method is a powerful tool for rapidly building molecular complexity from simple precursors. nih.gov The ability to initiate such reactions makes this compound a potentially valuable substrate for chemists exploring novel synthetic pathways enabled by photochemistry.

Structure Activity Relationship Sar Studies from a Chemical Design Perspective for Pyrrolidine 2,5 Dione Derivatives

Influence of Substituents on the Pyrrolidine-2,5-dione Ring and N1-Position on Molecular Interactions

The biological activity of pyrrolidine-2,5-dione derivatives is significantly affected by the nature and position of substituents on both the heterocyclic ring and the nitrogen atom (N1-position). nih.gov

Research on anticonvulsant agents has shown that substituents at the C-3 position of the pyrrolidine-2,5-dione ring play a critical role in modulating activity. nih.gov For instance, derivatives with bulky, non-aromatic groups like sec-butyl at the C-3 position showed enhanced anticonvulsant effects. nih.gov Similarly, 3-benzhydryl and 3-isopropyl derivatives exhibited favorable protection in specific anticonvulsant tests, whereas 3-methyl and unsubstituted derivatives were more active in others, indicating that the substituent at this position can determine the specific profile of activity. nih.gov

The N1-position is another critical site for modification. The introduction of various moieties at this position directly influences the compound's ability to interact with target proteins. For example, in a series of anticonvulsant compounds, the type of phenylpiperazine group attached to an acetamide (B32628) fragment at the N1-position was a key determinant of activity. nih.gov Specifically, a 3-trifluoromethylphenylpiperazine fragment was associated with high activity in the Maximal Electroshock (MES) test, while 3,4-dichlorophenylpiperazine substituents conferred activity in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov In the context of anti-inflammatory agents, a disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety was found to present a new template that mimics the diaryl pattern of traditional COX-2 inhibitors, leading to highly potent and selective compounds. nih.gov

| Position of Substitution | Substituent Group | Observed Effect on Molecular Interaction/Activity | Reference |

|---|---|---|---|

| C-3 Position | 3-Benzhydryl / 3-Isopropyl | Favorable protection in scPTZ anticonvulsant test. | nih.gov |

| C-3 Position | 3-Methyl / Unsubstituted | More active in MES anticonvulsant test. | nih.gov |

| C-3 Position | sec-Butyl (non-aromatic) | Positively affects anticonvulsant activity. | nih.gov |

| N-1 Position (via linker) | 3-Trifluoromethylphenylpiperazine | Most active in MES anticonvulsant test. | nih.gov |

| N-1 Position (via linker) | 3,4-Dichlorophenylpiperazine | Active in both MES and scPTZ anticonvulsant tests. | nih.gov |

| N-1 Position | N-(benzyl(4-methoxyphenyl)amino) | Mimics diaryl pattern of COX-2 inhibitors, leading to high potency. | nih.gov |

Impact of Alkyl Chain Length and Functional Group Diversity on Molecular Recognition

The length of an alkyl chain, often used as a linker between the pyrrolidine-2,5-dione core and another functional group, significantly impacts the molecule's pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that an increase in the length of the alkyl chain on N-substituted pyrrolidine-2,5-dione derivatives can lead to compounds with a quick onset and long-lasting anticonvulsant activity. nih.gov This suggests that the chain length helps to optimize the compound's positioning within the target's binding site or influences its absorption and distribution properties. Theoretical studies on other molecular systems have also shown that longer alkyl chains can weaken intermolecular interactions, such as those between anions and cations, which is a principle that can be relevant to how a linker interacts within a biological system. researchgate.net

Functional group diversity is paramount for achieving specific molecular recognition. The introduction of varied functional groups allows the molecule to form different types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with a biological target. The diverse substitution patterns explored in pyrrolidine-2,5-dione derivatives, including phenylpiperazine, thiophene, and various aryl carbonyl groups, have demonstrated a remarkable ability to modulate activity against different targets like CNS receptors and inflammatory enzymes. researchgate.netnih.govnih.gov For example, the incorporation of a sulfonamide group was explored for its potential off-target carbonic anhydrase inhibition, showcasing how functional group choice can introduce or modulate activity against different targets. nih.gov

Steric and Electronic Effects Guiding Chemical Design of Pyrrolidine-2,5-dione Derivatives

The chemical design of potent pyrrolidine-2,5-dione derivatives is heavily guided by steric and electronic considerations. nih.govresearchgate.net These factors dictate the molecule's conformation, reactivity, and ability to fit into a specific binding pocket. nih.gov

Steric effects refer to the spatial arrangement of atoms and groups within a molecule. Bulky substituents can cause steric hindrance, influencing the molecule's preferred conformation and its interactions with a target. For instance, studies on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives revealed that steric crowding between the ring system and other substituents leads to significant conformational adjustments, including the rotation around single bonds. mdpi.com This twisting of the molecular structure is crucial for achieving the optimal geometry for binding. The non-planarity of the saturated pyrrolidine (B122466) ring itself allows for an increased three-dimensional coverage of pharmacophore space, which is a key advantage in drug design. nih.gov

Electronic effects involve the influence of a substituent on the electron distribution of the molecule. Electron-withdrawing or electron-donating groups can alter the polarity, reactivity, and binding properties of the pyrrolidine-2,5-dione scaffold. In a study of 2,5-hexanedione (B30556) analogues, which form pyrroles upon reaction with primary amines, the introduction of an electron-withdrawing 3-substituent resulted in the formation of pyrroles that were inert to autoxidation. nih.gov This demonstrates how electronic modifications can be used to control the chemical stability and subsequent reactivity of the core structure, which is a critical aspect of designing molecules to avoid unwanted side reactions while maintaining desired activity. nih.gov

Rational Design Principles for Modulating Molecular Interactions and Binding Affinity

Rational design, often aided by computational chemistry, is a cornerstone of modern drug discovery and is applied extensively to the pyrrolidine-2,5-dione scaffold. mdpi.com This approach uses an understanding of the biological target and principles of molecular interactions to design molecules with improved binding affinity and selectivity. nih.gov

Computational techniques such as molecular docking are used to predict how a designed molecule will bind to the active site of a target protein. nih.gov For N-substituted pyrrolidine-2,5-dione derivatives designed as COX-2 inhibitors, docking simulations supported the observed selectivity by showing significant interactions with amino acid residues present in the secondary pocket of the COX-2 enzyme. nih.govebi.ac.uk This allows researchers to rationalize the biological results and design new derivatives with enhanced interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. researchgate.net QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, size), these models can predict the activity of newly designed compounds, thereby prioritizing synthesis efforts. researchgate.netresearchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, suggesting that certain designed compounds can form stable complexes with their target. researchgate.net These in-silico approaches are integral to the rational design of new pyrrolidine-2,5-dione derivatives with finely tuned molecular interactions and optimized binding affinity. mdpi.com

Future Directions and Emerging Research Avenues in 1 3 Aminopropyl Pyrrolidine 2,5 Dione Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of N-substituted succinimides, including 1-(3-Aminopropyl)pyrrolidine-2,5-dione, is foundational to its application. While traditional methods involving the condensation of succinic anhydride (B1165640) and a corresponding amine are well-established, emerging research focuses on improving efficiency, yield, and sustainability.

One of the simplest and most common routes is the acylation of an amine with succinic anhydride, followed by a cyclodehydration step. mdpi.combeilstein-archives.org This second step can be achieved through heating or by using reagents like acetic anhydride. beilstein-archives.org However, researchers are actively developing more streamlined and environmentally friendly approaches.

Key areas of development include:

Novel Catalysts and Reagents: The use of milder and more efficient cyclodehydration reagents is a significant area of interest. Polyphosphate ester (PPE) has been proposed as a mild reagent for these reactions, facilitating the conversion of the intermediate amido acid into the final succinimide (B58015) product. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic routes. Studies have investigated the use of water at its boiling point as a medium for the synthesis of N-alkyl and N-aryl substituted succinimides, offering a more sustainable alternative to traditional organic solvents. researchgate.net

| Methodology | Key Reagents/Conditions | Primary Advantage | Reference |

|---|---|---|---|

| Conventional Two-Step | Succinic Anhydride, Amine; Heat or Acetic Anhydride | Well-established and reliable | mdpi.combeilstein-archives.org |

| One-Pot Zinc-Mediated | Succinic Anhydride, Amine, Zinc, Acetic Acid | Improved efficiency, reduced steps | ijcps.org |

| Polyphosphate Ester (PPE) Assisted | Succinic Anhydride, Amine, PPE in Chloroform | Mild reaction conditions | beilstein-archives.orgresearchgate.net |

| Hydrothermal Synthesis | Succinic Acid, Amine, Boiling Water | Environmentally friendly ("Green" approach) | researchgate.net |

Exploration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For derivatives of this compound, computational modeling offers powerful predictive capabilities, guiding synthetic efforts and providing insights into molecular behavior.

Advanced computational techniques are being employed to:

Predict Reaction Mechanisms: Density Functional Theory (DFT) calculations are used to propose and validate reaction mechanisms at a molecular level. beilstein-journals.org This understanding can help optimize reaction conditions and predict the formation of major products, distinguishing between kinetic and thermodynamic selectivity. beilstein-journals.org

Design Molecules with Specific Functions: In silico methods are crucial in modern drug design and materials science. frontiersin.org Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity of succinimide derivatives to biological targets, such as proteins and enzymes. nih.govnih.govnih.gov This allows for the rational design of molecules with potential therapeutic applications. nih.gov

Screen for Properties: Computational tools can screen virtual libraries of succinimide derivatives for desired physicochemical properties or potential toxicity, saving significant time and resources in the laboratory. frontiersin.org For example, computational studies have been used to identify pyrrolidine-2,3-dione derivatives as potential inhibitors of specific enzyme complexes. nih.govnih.gov

| Computational Technique | Application in Succinimide Chemistry | Example Finding | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting product selectivity. | Kinetic selectivity is more significant than thermodynamic selectivity for forming main products in certain amine-pyrrolinone reactions. | beilstein-journals.org |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets. | Identified stable interactions between pyrrolidine-dione inhibitors and the ATP-binding site of the Cdk5/p25 complex. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. | Confirmed the stability of candidate inhibitors within the Cdk5/p25 binding pocket during a 30 ns simulation period. | nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity to screen for new drug-like molecules. | A ligand-based pharmacophore was used as a 3D query to retrieve novel pyrrolidine-2,3-dione derivatives from chemical databases. | nih.govnih.gov |

Unveiling Novel Reactivity Patterns for Diverse Chemical Transformations

While the derivatization of the primary amine is a common strategy, future research will likely unveil new reactivity patterns within the succinimide ring itself. Understanding and harnessing this reactivity can lead to the development of novel chemical transformations and the synthesis of complex molecular architectures.

A significant area of emerging research is the selective opening of the imide ring. A novel reaction has been developed involving the treatment of N-substituted succinimides with hydroxylamine. mdpi.combeilstein-archives.org This reaction proceeds through the opening of the imide ring to form N-hydroxybutaneamide derivatives, a class of compounds known as hydroxamic acids. beilstein-archives.org The success of this ring-opening reaction is dependent on the relative pKa values of the amine used to synthesize the imide and hydroxylamine. beilstein-archives.orgresearchgate.net This selective transformation expands the synthetic utility of the succinimide core beyond its use as a stable scaffold.

Further research is anticipated to explore other nucleophilic ring-opening reactions and cycloaddition reactions, potentially using the carbonyl groups of the imide as reactive sites under specific catalytic conditions. The iridium-catalyzed reductive generation of azomethine ylides from lactams for use in [3 + 2] dipolar cycloadditions represents a powerful method for constructing complex pyrrolidine (B122466) structures, and similar strategies could be envisioned starting from succinimide precursors. nih.gov

Strategic Derivatization for Tailored Chemical Functionality and Material Applications

The true potential of this compound lies in its role as a versatile building block for creating functionalized molecules and advanced materials. The presence of a primary amine on a flexible propyl linker allows for a wide range of derivatization reactions to tailor its properties for specific applications.

Future directions in this area include:

Polymer Chemistry: The compound can serve as a monomer or a functionalizing agent in polymer synthesis. Polymers containing succinimide groups are valuable as "active ester brushes," which can be subsequently modified through aminolysis with various functional compounds, including amino acids, sugars, and dyes. acs.org This post-modification approach allows for the creation of densely grafted polymer monolayers with a wide spectrum of functional groups. acs.org

Bioconjugation and Biomedical Materials: The primary amine is an ideal handle for conjugation to biomolecules. For example, polymers functionalized with succinic anhydride can present carboxylic acid groups that are coupled to amine-containing molecules, such as peptides or biotin derivatives, using standard carbodiimide chemistry. nih.gov This strategy is valuable for creating biocompatible and biodegradable materials that can control cell adhesion and function for tissue engineering applications. nih.gov

Development of Functional Materials: Strategic derivatization can be used to create materials with specific properties, such as corrosion inhibitors or scale inhibitors for industrial applications. researchgate.net By attaching different functional moieties to the core structure, researchers can fine-tune the molecule's adsorption properties and performance.

The ability to easily introduce new chemical functionalities via the aminopropyl group makes this compound a valuable platform for developing materials with tailored optical, electronic, or biological properties. routledge.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Aminopropyl)pyrrolidine-2,5-dione, and what methodological considerations are critical for reproducibility?

- Answer : The compound is synthesized via aza-Michael addition using maleimide derivatives and amines (e.g., 3-aminopropyl groups) under basic conditions (e.g., TMEDA or TMCDA). Key steps include:

- Reagent purity : Ensure anhydrous conditions to prevent side reactions.

- Catalyst optimization : Adjust stoichiometry of bases to enhance reaction efficiency.

- Work-up : Use column chromatography for purification to isolate the product from unreacted amines or maleimides .

- Alternative routes involve succinic anhydride derivatives reacting with amines, requiring precise temperature control (25–60°C) and solvent selection (e.g., THF or DMF) .

Q. How can researchers characterize the structural integrity of this compound?

- Answer : Employ a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify proton environments (e.g., pyrrolidine-dione ring protons at δ 2.5–3.5 ppm) and carbonyl groups (δ 170–180 ppm).

- FT-IR : Confirm C=O stretches (~1700 cm⁻¹) and N–H bends (~1600 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 171.1) .

Q. What safety protocols are essential for handling and storing this compound?

- Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or direct sunlight .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks .

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Answer : Apply Taguchi or Box-Behnken designs to test variables:

- Factors : Temperature (X₁), catalyst concentration (X₂), solvent polarity (X₃).

- Responses : Yield (%) and purity (HPLC).

- Data analysis : Use ANOVA to identify significant factors (e.g., p < 0.05) and generate response surface models for optimization .

Q. What theoretical frameworks guide mechanistic studies of this compound in organic reactions?

- Answer : Link research to:

- Nucleophilic acyl substitution : Explain ring-opening reactions at the pyrrolidine-dione carbonyl groups.

- Michael addition kinetics : Analyze amine nucleophilicity using Hammett plots or DFT calculations.

- Thermodynamic stability : Compare ab initio energy profiles of intermediates (e.g., enolate vs. zwitterionic forms) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer :

- Replicate studies : Control variables like solvent purity (>99%), cell line viability, and assay temperature.

- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variations across studies.

- Structure-activity relationship (SAR) : Modify substituents (e.g., alkyl chain length) and correlate with bioactivity trends .

Q. What advanced analytical methods are suitable for studying surface interactions of this compound in material science applications?

- Answer :

- X-ray photoelectron spectroscopy (XPS) : Analyze surface binding energies of N and O atoms.

- Atomic force microscopy (AFM) : Map nanoscale adhesion forces on polymer matrices.

- ToF-SIMS : Profile molecular fragmentation patterns on catalytic surfaces .

Methodological Guidelines

- Experimental Design : Prioritize orthogonal arrays for multi-factor optimization, reducing experimental runs by 50–70% compared to one-variable-at-a-time approaches .

- Data Validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) to eliminate spectral overlap errors .

- Theoretical Alignment : Anchor hypotheses to established reaction mechanisms (e.g., Baldwin’s rules for cyclization) to ensure methodological rigor .

Featured Recommendations